molecular formula C18H22Cl6NO8P B067433 (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 162518-54-9

(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No. B067433
CAS RN: 162518-54-9
M. Wt: 624.1 g/mol
InChI Key: CXHPPDBOJQLCND-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as TCPP, is a chemical compound that has been widely used in scientific research. TCPP is a phosphonate ester derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. TCPP has been synthesized and studied for its potential use as an anti-inflammatory agent and as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as an anti-inflammatory agent is not fully understood. It is believed that (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to have anti-inflammatory properties in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has also been shown to selectively bind to metal ions such as zinc and copper.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as a fluorescent probe for metal ion detection is its high selectivity for zinc and copper. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to selectively bind to these metal ions and emit a fluorescent signal upon binding. One limitation of using (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is its relatively low fluorescence quantum yield, which can limit its sensitivity for metal ion detection.
List of

Future Directions

1. Further studies on the mechanism of action of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as an anti-inflammatory agent.
2. Development of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid-based fluorescent probes for the detection of other metal ions.
3. Investigation of the potential use of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as a therapeutic agent for the treatment of inflammatory diseases.
4. Optimization of the synthesis method for (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid to improve yield and purity.
5. Development of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid-based sensors for the detection of metal ions in environmental and biological samples.

Synthesis Methods

The synthesis of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves the reaction of naproxen with phosphorus oxychloride and 2,2,2-trichloroethanol to form the intermediate 2,2,2-trichloroethyl ester of naproxen. This intermediate is then reacted with bis(2,2,2-trichloroethoxy)phosphoryl chloride to form (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.

Scientific Research Applications

(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been used in scientific research for various purposes. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines in vitro. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has also been used as a fluorescent probe for the detection of metal ions such as zinc and copper. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to selectively bind to these metal ions and emit a fluorescent signal upon binding.

properties

CAS RN

162518-54-9

Product Name

(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C18H22Cl6NO8P

Molecular Weight

624.1 g/mol

IUPAC Name

(2S)-3-[4-[bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C18H22Cl6NO8P/c1-16(2,3)32-15(28)25-13(14(26)27)8-11-4-6-12(7-5-11)33-34(29,30-9-17(19,20)21)31-10-18(22,23)24/h4-7,13H,8-10H2,1-3H3,(H,25,28)(H,26,27)/t13-/m0/s1

InChI Key

CXHPPDBOJQLCND-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O

synonyms

nα-boc-o-[bis-(2,2,2-trichloroethyl)phospho]-l-tyrosine

Origin of Product

United States

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